Tradipitant
Descripción general
Descripción
Tradipitant, también conocido por su nombre químico (2-(1-(3,5-Bis(trifluorometil)bencil)-5-(piridin-4-il)-1H-1,2,3-triazol-4-il)piridin-3-il)(2-clorofenil)metanona, es un fármaco experimental que funciona como un antagonista del receptor de neuroquinina 1. Se está investigando principalmente por sus posibles efectos terapéuticos en el tratamiento de afecciones como la gastroparesia, el prurito y las náuseas y vómitos inducidos por el movimiento .
Aplicaciones Científicas De Investigación
Tradipitant tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de neuroquinina 1.
Biología: Investigado por sus efectos sobre los receptores de neuroquinina 1 en varios sistemas biológicos.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de afecciones como la gastroparesia, el prurito y las náuseas y vómitos inducidos por el movimiento
Industria: Posibles aplicaciones en la industria farmacéutica para el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
Tradipitant ejerce sus efectos bloqueando los receptores de neuroquinina 1, que están involucrados en la transmisión del dolor y otras señales sensoriales. Al inhibir estos receptores, this compound puede reducir síntomas como las náuseas y los vómitos. El compuesto afecta tanto al sistema nervioso central como al periférico, influenciando la motilidad gástrica y las regiones del cerebro responsables de las náuseas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de tradipitant implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye:
Formación del anillo triazol: Esto se logra mediante una reacción de cicloadición entre una azida y un alquino.
Unión del anillo de piridina: El intermedio triazol luego se acopla con un derivado de piridina.
Introducción del grupo bencilo: El paso final implica la adición del grupo bencilo, que está sustituido con grupos trifluorometilo.
Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para asegurar un alto rendimiento y pureza. Esto incluye:
Ampliación de las condiciones de reacción: Asegurar que las reacciones se puedan realizar a gran escala sin una pérdida significativa de eficiencia.
Procesos de purificación: Utilizar técnicas como la recristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: Tradipitant experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: Los anillos aromáticos en this compound pueden sufrir reacciones de sustitución, donde un sustituyente es reemplazado por otro.
Reactivos y condiciones comunes:
Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.
Agentes reductores: Como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos de sustitución: Como halógenos o agentes de nitración.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Comparación Con Compuestos Similares
Tradipitant es único entre los antagonistas del receptor de neuroquinina 1 debido a su estructura química específica y alta selectividad para el receptor. Compuestos similares incluyen:
Aprepitant: Otro antagonista del receptor de neuroquinina 1 utilizado para prevenir las náuseas y los vómitos inducidos por la quimioterapia.
Rolapitant: Utilizado para indicaciones similares a las de aprepitant, pero con una vida media más larga.
Fosaprepitant: Un profármaco de aprepitant que se convierte en aprepitant en el cuerpo.
Propiedades
IUPAC Name |
[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVRKWRKTNINFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClF6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045805 | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622370-35-8 | |
Record name | Tradipitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tradipitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tradipitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRADIPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Tradipitant?
A1: this compound is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is the primary target for Substance P, a neuropeptide involved in various physiological processes, including nausea and vomiting, pain transmission, and inflammation. [, ]
Q2: How does this compound's antagonism of the NK-1R translate into its therapeutic effects?
A2: By blocking Substance P from binding to the NK-1R, this compound disrupts the downstream signaling pathways associated with this neuropeptide. This action inhibits the transmission of nausea and vomiting signals, ultimately leading to symptom relief. [, , , ]
Q3: Beyond nausea and vomiting, what other potential therapeutic applications are being explored for this compound based on its mechanism of action?
A3: Given the role of Substance P and the NK-1R in other physiological processes, this compound is also being investigated for its potential in treating conditions like atopic dermatitis (eczema), gastroparesis, and even COVID-19 pneumonia, where neurogenic inflammation is implicated. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these can be readily found in publicly available chemical databases like PubChem and ChemSpider.
Q5: Is there any information available on the spectroscopic data of this compound, such as NMR or IR spectra?
A5: The provided abstracts don't delve into the spectroscopic characterization of this compound. Such information would likely be found in detailed chemical characterization studies or patents related to the compound.
Q6: What is the typical route of administration for this compound in clinical trials?
A6: Clinical trials studying this compound have predominantly employed oral administration of the drug. [, , , , ]
Q7: Have there been any studies examining the pharmacokinetics of this compound, such as its absorption, distribution, metabolism, and excretion (ADME)?
A7: While the provided abstracts don't offer specifics on this compound's ADME profile, one study mentions a sensitivity analysis adjusting for drug compliance and blood levels, implying that pharmacokinetic data was collected. []
Q8: What preclinical models have been used to study the efficacy of this compound in addressing motion sickness?
A8: Researchers utilized a controlled environment mimicking the conditions of a boat trip on the Pacific Ocean to assess the efficacy of this compound in preventing motion sickness. [, , ]
Q9: What were the primary outcome measures used to evaluate this compound's effectiveness in treating motion sickness in clinical trials?
A9: Researchers utilized two primary measures: the incidence of vomiting and scores from the Motion Sickness Severity Scale (MSSS) to gauge the efficacy of this compound in motion sickness. [, , , ]
Q10: Which patient populations were included in clinical trials investigating this compound for gastroparesis?
A10: Clinical trials for this compound in gastroparesis have included patients with both diabetic and idiopathic gastroparesis. [, , , , ]
Q11: What were the key findings regarding this compound's efficacy in treating nausea associated with gastroparesis?
A11: Studies demonstrated that this compound significantly reduced nausea scores and increased the number of nausea-free days compared to placebo in patients with diabetic and idiopathic gastroparesis. [, , , ]
Q12: Did this compound demonstrate any significant impact on gastric emptying in clinical trials?
A12: While this compound effectively reduced nausea in gastroparesis, one study highlighted that it did not show a significant effect on gastric emptying in healthy volunteers. []
Q13: Are there any ongoing clinical trials investigating this compound for new indications?
A13: Yes, aside from gastroparesis and motion sickness, this compound is being explored for its potential in treating atopic dermatitis and COVID-19 pneumonia. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.